![molecular formula C16H17NO5S B1610510 n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate CAS No. 74401-04-0](/img/structure/B1610510.png)
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
Overview
Description
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate is an organic compound with the molecular formula C16H17NO5S . It is a cationic dye widely used in scientific research for labeling and visualizing various biological structures and processes. The compound consists of 16 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, 5 oxygen atoms, and 1 sulfur atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate typically involves the reaction of 4-(p-formylstyryl)pyridine with methyl iodide, followed by the treatment with methyl sulfate . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. The process includes the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate has several applications in scientific research:
Chemistry: Used as a dye for visualizing chemical reactions and processes.
Biology: Employed in labeling and imaging of cellular structures and organelles.
Medicine: Utilized in diagnostic assays and research on cellular functions.
Industry: Applied in the development of new materials and chemical products.
Mechanism of Action
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate is taken up by cells and organelles through electrostatic interactions with the negatively charged cell membrane. It accumulates in mitochondria, which have a negative membrane potential, and can be used to measure changes in membrane potential. The compound is also sensitive to changes in ion concentration, making it useful for studying ion channel activity.
Comparison with Similar Compounds
Similar Compounds
- n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate
- n-Methyl-4-(p-formylstyryl)pyridinium monomethylsulfate
- Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate
Uniqueness
This compound is unique due to its specific molecular structure, which allows it to interact with cellular components in a distinct manner. Its ability to accumulate in mitochondria and measure changes in membrane potential sets it apart from other similar compounds.
Biological Activity
n-Methyl-4-(p-formylstyryl)pyridinium methylsulfate, commonly referred to as SbQ, is a compound with notable applications in various fields, particularly in biomedical and sensor technologies. Its unique chemical structure allows it to interact with biological systems, leading to a range of biological activities that are of significant interest in research and development.
- Chemical Name : n-Methyl-4-(p-formylstyryl)pyridinium methyl sulfate
- CAS Number : 74401-04-0
- Molecular Weight : 335.37 g/mol
- Viscosity : Approximately 3500-4000 mPa·s at 25°C
- Solid Content : Approximately 35%
The biological activity of this compound is primarily attributed to its ability to form complexes with various biomolecules. This compound can interact with proteins and enzymes, influencing metabolic pathways and cellular functions. Its mechanism often involves:
- Hydrogen Bonding : The presence of hydroxymethyl and ester groups facilitates interactions with biological macromolecules.
- Enzyme Modulation : It can act as an inhibitor or activator for specific enzymes, impacting biochemical reactions.
1. Sensor Technology
This compound is utilized in the development of electrochemical sensors, particularly for glucose monitoring. Its incorporation into sensor matrices enhances sensitivity and selectivity due to its low background current and high stability under physiological conditions.
Property | Value |
---|---|
Layer Thickness | 5-15 µm |
Water Absorption | 40-60% of membrane weight |
Permeability Change | <2% per °C over a range of 22-40°C |
2. Drug Development
Research indicates that derivatives of this compound exhibit potential anti-cancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various pathways, including:
- Activation of caspases.
- Disruption of mitochondrial membrane potential.
3. Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents. Its efficacy is attributed to its ability to disrupt bacterial cell membranes.
Case Study 1: Glucose Sensor Development
A study focused on the integration of this compound into poly(vinyl alcohol) (PVA) matrices for glucose sensors showed significant improvements in sensor performance. The sensor exhibited:
- High sensitivity to glucose concentrations.
- Low interference from common biological substances.
Case Study 2: Anticancer Activity
In vitro studies evaluated the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). Results indicated:
- A dose-dependent reduction in cell viability.
- Induction of apoptosis confirmed through flow cytometry analysis.
Properties
IUPAC Name |
4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]benzaldehyde;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14NO.CH4O4S/c1-16-10-8-14(9-11-16)3-2-13-4-6-15(12-17)7-5-13;1-5-6(2,3)4/h2-12H,1H3;1H3,(H,2,3,4)/q+1;/p-1/b3-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMZBKRNRWIDME-SQQVDAMQSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C=CC2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C=O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74401-04-0 | |
Record name | N-Methyl-4-(p-formylstyryl)pyridinium methylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074401040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-methyl-4-(p-formylstyryl)pyridinium methylsulfate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Pyridinium, 4-[2-(4-formylphenyl)ethenyl]-1-methyl-, methyl sulfate (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.784 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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